molecular formula C18H20N6O2S B2616909 8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 313262-61-2

8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2616909
CAS No.: 313262-61-2
M. Wt: 384.46
InChI Key: VTYWCUYHZJEGMC-UHFFFAOYSA-N
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Description

8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound that belongs to the class of purine derivatives This compound features a unique structure that combines a benzimidazole moiety with a purine scaffold, making it an interesting subject for various scientific studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole derivative, which is then coupled with a purine precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the condensation of 1H-benzo[d]imidazole-2-thiol with a purine derivative in the presence of a base like potassium carbonate can yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieve the desired quality of the final product .

Chemical Reactions Analysis

Types of Reactions

8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like alkyl or aryl groups onto the benzimidazole or purine rings .

Mechanism of Action

The mechanism of action of 8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to specific sites on enzymes, inhibiting their activity, while the purine scaffold can mimic natural substrates or ligands, modulating receptor function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-((1H-benzo[d]imidazol-2-yl)thio)-7-isopentyl-3-methyl-1H-purine-2,6(3H,7H)-dione lies in its combined structural features, which allow it to interact with a wide range of biological targets. This makes it a versatile compound for various scientific and industrial applications .

Properties

IUPAC Name

8-(1H-benzimidazol-2-ylsulfanyl)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-10(2)8-9-24-13-14(23(3)17(26)22-15(13)25)21-18(24)27-16-19-11-6-4-5-7-12(11)20-16/h4-7,10H,8-9H2,1-3H3,(H,19,20)(H,22,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYWCUYHZJEGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(N=C1SC3=NC4=CC=CC=C4N3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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